molecular formula C24H52BrP B101488 Tributyldodecylphosphonium Bromide CAS No. 15294-63-0

Tributyldodecylphosphonium Bromide

Cat. No.: B101488
CAS No.: 15294-63-0
M. Wt: 451.5 g/mol
InChI Key: ABJGUZZWSKMTEI-UHFFFAOYSA-M
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Description

Tributyldodecylphosphonium Bromide is an organic compound with the chemical formula C24H52BrP. It is a quaternary phosphonium salt, often used in various chemical applications due to its unique properties. This compound is known for its effectiveness as a phase transfer catalyst and has applications in both industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyldodecylphosphonium Bromide is typically synthesized by reacting tributylphosphine with dodecyl bromide. The reaction is carried out under inert gas conditions to prevent oxidation and moisture interference. The general reaction scheme is as follows:

(C4H9)3P+C12H25Br(C4H9)3P+C12H25Br(C_4H_9)_3P + C_{12}H_{25}Br \rightarrow (C_4H_9)_3P^+C_{12}H_{25}Br^- (C4​H9​)3​P+C12​H25​Br→(C4​H9​)3​P+C12​H25​Br−

The reaction is usually conducted in a suitable solvent such as toluene or dichloromethane, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tributyldodecylphosphonium Bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The phosphonium center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, cyanide, and alkoxide ions.

    Oxidizing Agents: Agents like hydrogen peroxide or peracids can oxidize the phosphonium center.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can reduce the phosphonium compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield a phosphine oxide, while oxidation might produce a phosphine oxide or phosphonium salt with a different counterion .

Scientific Research Applications

Tributyldodecylphosphonium Bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Tributyldodecylphosphonium Bromide exerts its effects involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate. The phosphonium ion interacts with the reactants, stabilizing transition states and lowering activation energy .

Comparison with Similar Compounds

Similar Compounds

  • Tributylhexadecylphosphonium Bromide
  • Tetrabutylphosphonium Bromide
  • Tributylmethylphosphonium Bromide

Uniqueness

Tributyldodecylphosphonium Bromide is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly effective in phase transfer catalysis compared to other phosphonium salts with shorter or longer alkyl chains .

Properties

IUPAC Name

tributyl(dodecyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52P.BrH/c1-5-9-13-14-15-16-17-18-19-20-24-25(21-10-6-2,22-11-7-3)23-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJGUZZWSKMTEI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471249
Record name Tributyl(dodecyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15294-63-0
Record name Tributyl(dodecyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyldodecylphosphonium Bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Dodecyltributylphosphonium Bromide contribute to the formation of acid-base bifunctional materials?

A1: Dodecyltributylphosphonium Bromide plays a crucial role in creating acid-base bifunctional materials when combined with layered perovskite compounds. Research shows that Dodecyltributylphosphonium Bromide, alongside similar organic species, can be intercalated into the layered structure of HCa2Nb3O10 through ion exchange with interlayer H+ ions. [] This intercalation leads to the formation of inorganic-organic composite materials that exhibit both acidic and basic catalytic properties. [] This bifunctionality arises from the combination of the acidic nature of the layered perovskite and the basic properties introduced by the Dodecyltributylphosphonium Bromide. These composites have demonstrated their effectiveness in catalyzing sequential reactions, such as deacetalization followed by Knoevenagel condensation, highlighting their potential for various catalytic applications. []

Q2: How does the hydrophobicity of the layered compounds impact the catalytic activity of Dodecyltributylphosphonium Bromide-based composites?

A2: Studies indicate that the hydrophobicity of the layered compounds used in conjunction with Dodecyltributylphosphonium Bromide directly influences the composite's catalytic activity. [] Specifically, research on HCa2Nb3-xTaxO10 (x = 1, 2, and 3) as the inorganic component revealed that a decrease in the organic species fraction, which corresponds to increased hydrophobicity, resulted in diminished base catalytic activity. [] This observation suggests that a certain degree of hydrophilicity is essential for efficient substrate access and interaction with the active sites within the composite catalyst. Therefore, optimizing the balance between the hydrophobic nature of the organic component and the hydrophilic character of the layered compound is crucial for achieving optimal catalytic performance in these composite materials.

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